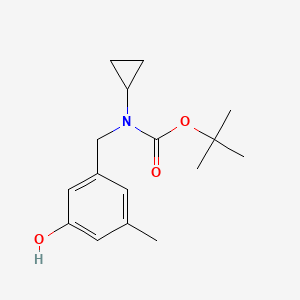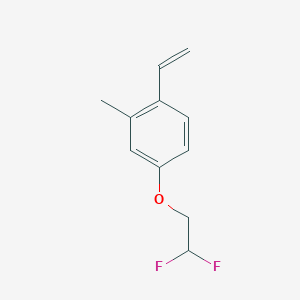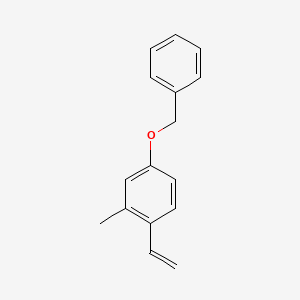
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate is a synthetic organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a cyclopropylacetate moiety. The Boc group is commonly used in organic synthesis to protect amines during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate typically involves multiple steps:
Formation of the Cyclopropylacetate Moiety: The cyclopropylacetate group can be synthesized through the reaction of cyclopropylcarbinol with acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Chloromethylation: The final step involves the chloromethylation of the Boc-protected amino cyclopropylacetate. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Deprotection: The primary amine derivative of the compound.
Oxidation/Reduction: Various oxidized or reduced forms of the cyclopropylacetate moiety.
科学的研究の応用
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive chloromethyl group.
Medicine: Investigated for its potential in drug development, especially in the synthesis of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate involves its reactive functional groups:
Chloromethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of various derivatives.
Boc-Protected Amino Group: Provides a temporary protection for the amine, allowing selective reactions to occur at other sites of the molecule.
Cyclopropylacetate Moiety: Contributes to the compound’s stability and reactivity, particularly in ring-opening reactions.
類似化合物との比較
Similar Compounds
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate: Similar structure but with a phenyl group instead of a cyclopropyl group.
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate: Contains a methyl group in place of the cyclopropyl group.
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-ethylacetate: Features an ethyl group instead of the cyclopropyl group.
Uniqueness
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds where rigidity and specific spatial orientation are crucial.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
特性
IUPAC Name |
chloromethyl (2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-8(7-4-5-7)9(14)16-6-12/h7-8H,4-6H2,1-3H3,(H,13,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUQCZVAVJNZSX-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














